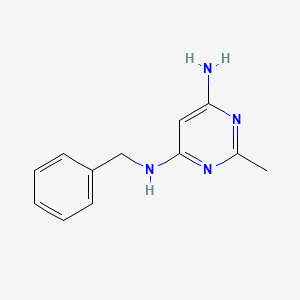

N4-benzyl-2-methylpyrimidine-4,6-diamine

Descripción

N4-Benzyl-2-methylpyrimidine-4,6-diamine is a pyrimidine derivative characterized by a benzyl group at the N4 position and a methyl group at the C2 position of the pyrimidine ring. Pyrimidine-diamines are frequently explored for their pharmacological and materials science applications due to their tunable electronic properties and capacity for hydrogen bonding, which influence interactions with biological targets or materials matrices .

Such modifications are common in optimizing pharmacokinetic properties or photophysical performance in related compounds .

Propiedades

Fórmula molecular |

C12H14N4 |

|---|---|

Peso molecular |

214.27 g/mol |

Nombre IUPAC |

4-N-benzyl-2-methylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C12H14N4/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H3,13,14,15,16) |

Clave InChI |

GHVCHGQODVKUJL-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=CC(=N1)NCC2=CC=CC=C2)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Pyrimidine-Diamine Derivatives and Their Substituents

Key Differences and Implications

Substituent Effects on Bioactivity

- N4-Benzyl vs. N4-Dimethyl: The benzyl group in this compound introduces greater hydrophobicity compared to N4-dimethyl analogs (e.g., ), which may enhance blood-brain barrier penetration but reduce aqueous solubility. This is critical in CNS-targeting agents, as seen in N6-(4-aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine .

- C2-Methyl vs.

Pharmacological Potential

- Kinase Inhibition : Tucatinib, a quinazoline-diamine derivative, demonstrates HER2 selectivity due to its triazolopyridine and oxazole substituents . While this compound lacks these moieties, its pyrimidine core may still interact with ATP-binding pockets in kinases.

- Anti-Aggregation Activity : Compounds like RS-0406 (pyridazine-diamine) disrupt α-synuclein fibrils via β-sheet breaking . The benzyl group in this compound could similarly interfere with protein aggregation through hydrophobic interactions.

Materials Science Relevance

- Electroluminescence: Triazine-diamine derivatives (e.g., DACT-II) achieve high external quantum efficiency (EQE) via optimized dipole orientation and donor-acceptor design . Pyrimidine-diamines with benzyl groups may exhibit comparable tunability in OLEDs but require further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.